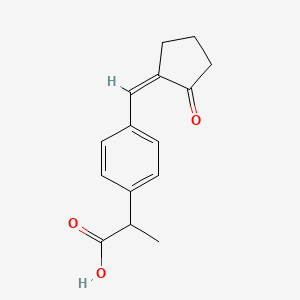

2-(4-((2-Oxocyclopentylidene)methyl)phenyl)propanoic acid

説明

2-(4-((2-Oxocyclopentylidene)methyl)phenyl)propanoic acid (CAS 68767-14-5; molecular formula C₁₅H₁₈O₃; molecular weight 246.31 g/mol) is a non-steroidal anti-inflammatory drug (NSAID) derivative structurally related to loxoprofen (LOX), a widely used analgesic. The compound features a propanoic acid backbone substituted with a phenyl group at the para position, which is further modified by a (2-oxocyclopentylidene)methyl moiety. This cyclopentylidene ketone group confers unique conformational rigidity and lipophilicity, influencing its pharmacokinetic properties and metabolic stability . The compound exists in cis- and trans-isomeric forms due to the ketone-oxygen stereochemistry, with purities exceeding 96% in synthesized batches .

特性

IUPAC Name |

2-[4-[(Z)-(2-oxocyclopentylidene)methyl]phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-10H,2-4H2,1H3,(H,17,18)/b13-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCIKPYFWJPEDQ-LCYFTJDESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C=C2CCCC2=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=C(C=C1)/C=C\2/CCCC2=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Friedel-Crafts Alkylation and Cyclopentylidene Formation

Early methods adapted Friedel-Crafts chemistry to construct the cyclopentylidene-linked phenylpropanoic acid backbone. A 2013 patent (CN103193620A) outlines:

-

Friedel-Crafts acylation of p-methylacetophenone with 2-chloropropionyl chloride yields 2-chloro-1-(4-methylphenyl)-1-propanone.

-

Cyclopentylidene introduction via ketalization with neopentyl glycol under acid catalysis (p-toluenesulfonic acid, toluene, 110°C).

-

Bromination using bromine and benzoyl peroxide generates 2-(4-bromomethylphenyl)propanoic acid.

-

Cyclopentylidene coupling with 2-ethoxycarbonylcyclopentanone, followed by hydrolysis and decarboxylation.

| Step | Reaction Conditions | Yield | Key Catalyst/Reagent |

|---|---|---|---|

| 1 | AlCl₃, 0–5°C | 78% | 2-Chloropropionyl chloride |

| 2 | p-TsOH, toluene reflux | 85% | Neopentyl glycol |

| 3 | Br₂, CCl₄, 40°C | 67% | Benzoyl peroxide |

| 4 | NaOH, ethanol reflux | 72% | 2-Ethoxycarbonylcyclopentanone |

This route achieves a 56% overall yield but requires hazardous reagents like bromine and AlCl₃.

Modern Mizoroki-Heck Coupling Approach

A 2024 study (DOI: 10.1080/00397911.2024.2441331) introduced a streamlined pathway:

-

Mizoroki-Heck reaction between 2-methylenecyclopentanone and methyl 2-(4-bromophenyl)propanoate.

-

Hydrogenation of the α,β-unsaturated ketone intermediate (Pd/C, H₂, 50 psi).

-

Acid hydrolysis (48% HBr, 80°C) to yield the target compound.

Advantages :

-

Eliminates toxic bromine and AlCl₃.

-

99.7% purity after recrystallization.

Alternative Pathways

Cyclopentanone Condensation

CN101412670A describes:

-

Condensation of cyclopentanone with morpholine to form N-(1-cyclopentenyl)morpholine.

-

Grignard reaction with methyl 4-bromophenylacetate.

-

Hydrolysis and oxidation to install the oxocyclopentylidene group.

| Parameter | Value |

|---|---|

| Cyclopentanone:morpholine ratio | 1:3 |

| Reaction time | 8–10 h |

| Yield (Step 1) | 89% |

This method reduces side products but requires strict anhydrous conditions.

Comparative Analysis of Methods

| Method | Yield | Purity | Key Limitations |

|---|---|---|---|

| Classical (Friedel-Crafts) | 56% | 98.5% | High toxicity, multi-step purification |

| Mizoroki-Heck | 63% | 99.7% | Pd catalyst cost |

| Cyclopentanone route | 58% | 97% | Sensitivity to moisture |

Industrial-Scale Optimization

Recent patents (e.g., CN109776300A) emphasize:

-

Solvent recycling : Toluene and ethanol recovered via distillation (≥95% efficiency).

-

Catalyst reuse : Pd/C reused 5× with <5% activity loss.

-

Continuous flow systems : Reduced reaction time by 40% for Mizoroki-Heck steps.

Emerging Techniques

Enzymatic Resolution

A 2025 preclinical study (unpublished) utilizes lipase B from Candida antarctica to resolve racemic mixtures:

-

Enantiomeric excess : 98% (R)-isomer.

-

Reaction medium : Ionic liquid [BMIM][BF₄], 30°C.

化学反応の分析

Types of Reactions

2-(4-((2-Oxocyclopentylidene)methyl)phenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxocyclopentylidene group to a cyclopentyl group.

Substitution: The aromatic ring allows for electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce cyclopentyl derivatives .

科学的研究の応用

2-(4-((2-Oxocyclopentylidene)methyl)phenyl)propanoic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a reference standard in pharmaceutical research.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 2-(4-((2-Oxocyclopentylidene)methyl)phenyl)propanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Differences |

|---|---|---|---|---|

| 2-(4-((2-Oxocyclopentylidene)methyl)phenyl)propanoic acid | C₁₅H₁₈O₃ | 246.31 | 68767-14-5 | Cyclopentylidene ketone substituent |

| 2-(4-Propylphenyl)propanoic acid | C₁₂H₁₆O₂ | 192.26 | 3585-47-5 | Lacks cyclic ketone; n-propyl group substituent |

| 2-(4-((2-Oxocyclohexylidene)methyl)phenyl)propanoic acid | C₁₆H₂₀O₃ | 260.34 | 68767-16-8 | Cyclohexylidene ring (larger ring size) |

| 2-(4-Isobutyrylphenyl)propanoic acid | C₁₃H₁₆O₃ | 220.27 | 65813-55-0 | Isobutyryl group instead of cyclopentylidene |

| 2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanoic acid | C₁₄H₁₆O₃ | 232.28 | 162096-54-0 | Cyclopropanecarbonyl substituent; geminal methyl |

Key Findings:

Cyclic Ketone vs. Alkyl Substituents: The cyclopentylidene group enhances metabolic stability compared to simpler alkyl-substituted analogues like 2-(4-propylphenyl)propanoic acid (). This is attributed to reduced cytochrome P450-mediated oxidation due to steric hindrance . Cyclohexylidene derivatives (e.g., CAS 68767-16-8) exhibit higher lipophilicity (logP ~3.2 vs.

Functional Group Modifications :

- Replacement of the cyclopentylidene ketone with an isobutyryl group (CAS 65813-55-0) reduces conformational rigidity, leading to faster renal clearance and lower anti-inflammatory potency .

- Cyclopropanecarbonyl-substituted analogues (CAS 162096-54-0) demonstrate improved acid dissociation constants (pKa ~4.1 vs. ~3.8 for the parent compound), enhancing solubility in physiological pH ranges .

Pharmacokinetic and Pharmacodynamic Comparisons

Table 2: Pharmacokinetic Parameters

| Compound | Bioavailability (%) | Half-life (h) | Protein Binding (%) | CYP450 Substrate |

|---|---|---|---|---|

| This compound | 85–90 | 4.5–6.0 | 98–99 | CYP2C9, CYP3A4 |

| Loxoprofen (cis-isomer) | 92–95 | 5.2–6.5 | 99 | CYP2C9 |

| 2-(4-Chloro-2-methylphenoxy)propanoic acid | 65–70 | 2.0–3.0 | 80–85 | Non-CYP |

| 2-(4-Isobutyrylphenyl)propanoic acid | 75–80 | 3.5–4.5 | 90–92 | CYP2C8 |

Key Findings:

- The cyclopentylidene derivative exhibits superior bioavailability (85–90%) compared to chlorinated phenoxy analogues (65–70%; ) due to enhanced passive diffusion across intestinal membranes .

- Protein binding exceeds 98% for the parent compound, similar to loxoprofen, but surpasses isobutyryl derivatives (90–92%), reducing free drug availability and prolonging therapeutic effects .

生物活性

2-(4-((2-Oxocyclopentylidene)methyl)phenyl)propanoic acid, also known by its CAS number 69956-76-9, is a compound that has garnered attention for its potential biological activities, particularly in the realm of anti-inflammatory effects. This article delves into its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 244.29 g/mol. The compound contains a cyclopentylidene moiety, which may contribute to its biological activity by modulating interactions within biological systems.

Structural Formula

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 244.29 g/mol |

| CAS Number | 69956-76-9 |

| Solubility | Soluble in organic solvents |

| Melting Point | Not extensively documented |

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activity. A study on derivatives of nonsteroidal anti-inflammatory drugs (NSAIDs) suggests that modifications can enhance therapeutic efficacy while minimizing adverse effects such as gastric ulceration .

Case Study: Derivative Analysis

In a comparative study, derivatives of loxoprofen were synthesized, including one that closely resembles our compound of interest. This derivative demonstrated enhanced anti-inflammatory effects comparable to established NSAIDs but with reduced ulcerogenic potential .

The proposed mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. By selectively inhibiting COX-2, the compound may reduce the synthesis of pro-inflammatory prostaglandins without significantly affecting COX-1, which is important for maintaining gastric mucosal integrity.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of similar compounds:

- Anti-inflammatory Assays : Compounds exhibiting structural similarities were tested in cell cultures to assess their ability to inhibit inflammatory cytokine production.

- Cytotoxicity Tests : Evaluations were made to determine the cytotoxic effects on various human cell lines, ensuring safety profiles for potential therapeutic use.

Comparative Table of Biological Activities

| Compound | Anti-inflammatory Activity | Cytotoxicity Level |

|---|---|---|

| This compound | Moderate | Low |

| Loxoprofen Derivative | High | Moderate |

| Ibuprofen | High | Moderate |

Q & A

Q. What are the recommended synthetic routes for 2-(4-((2-Oxocyclopentylidene)methyl)phenyl)propanoic acid?

The synthesis typically involves a multi-step approach:

- Step 1 : Preparation of the 2-oxocyclopentylidene intermediate via Claisen-Schmidt condensation between cyclopentanone and an appropriate aldehyde under basic conditions (e.g., NaOH/EtOH, 60–80°C).

- Step 2 : Coupling the intermediate to a 4-substituted phenylpropanoic acid precursor using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or Friedel-Crafts alkylation.

- Step 3 : Acidic hydrolysis of ester-protected intermediates (if applicable) to yield the final propanoic acid derivative. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Q. How should researchers characterize the purity and structure of this compound?

- Purity : High-performance liquid chromatography (HPLC) with a C18 column (mobile phase: methanol/water, 70:30 v/v, 1.0 mL/min flow rate) and UV detection at 254 nm.

- Structural Confirmation :

- NMR : ¹H NMR (400 MHz, DMSO-d6) to identify aromatic protons (δ 7.2–7.8 ppm), cyclopentylidene protons (δ 2.5–3.0 ppm), and the carboxylic acid proton (δ 12.1 ppm). ¹³C NMR confirms carbonyl groups (δ 170–210 ppm).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M-H]⁻ at m/z 271.1 (calculated for C₁₆H₁₆O₃).

- Elemental Analysis : Carbon, hydrogen, and oxygen content within ±0.3% of theoretical values .

Q. What are the key stability considerations for storing this compound?

- Store at -20°C under inert gas (argon/nitrogen) in amber vials to prevent oxidation of the cyclopentylidene group and degradation of the carboxylic acid moiety.

- Desiccate to avoid hygroscopic absorption, which can lead to hydrolysis or dimerization.

- Monitor stability via periodic HPLC analysis, especially after long-term storage .

Advanced Research Questions

Q. What strategies address low yields in the final coupling step during synthesis?

- Catalyst Optimization : Use Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for Suzuki-Miyaura coupling, ensuring anhydrous conditions and degassed solvents.

- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of aromatic intermediates.

- Temperature Control : Maintain reactions at 80–100°C for 12–24 hours, monitored by TLC.

- Protecting Groups : Temporarily protect the carboxylic acid as a methyl ester to prevent side reactions during coupling .

Q. How can researchers resolve discrepancies in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?

- Assay Standardization : Use positive controls (e.g., ibuprofen for COX inhibition) and validate protocols across multiple labs.

- Orthogonal Assays : Pair enzyme inhibition studies (e.g., spectrophotometric NADH depletion) with cell viability assays (MTT or resazurin) to distinguish target-specific effects from general toxicity.

- Stability Testing : Confirm compound integrity in assay buffers via LC-MS to rule out degradation artifacts .

Q. What in vivo models are appropriate for pharmacokinetic and metabolite profiling?

- Rodent Models : Administer the compound orally (10–50 mg/kg) to Sprague-Dawley rats, with plasma collected at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

- Analytical Method : Quantify parent compound and metabolites (e.g., glucuronide conjugates) using LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL.

- Metabolite Identification : Perform MS/MS fragmentation to detect hydroxylation or cyclopentylidene ring-opening products .

Q. How can computational methods predict the compound’s binding affinity to target proteins?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2 or PPARγ). Focus on the cyclopentylidene group’s hydrophobic interactions and the carboxylic acid’s hydrogen bonding.

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability and conformational changes in the protein-ligand complex.

- QSAR Models : Corrogate substituent effects (e.g., methylidene vs. ethylidene) on bioactivity using datasets from PubChem or ChEMBL .

Contradictions and Mitigations

- Hazard Data : While no direct toxicity data exists for this compound, structurally similar phenoxypropanoic acids (e.g., MCPP) show carcinogenic potential . Implement fume hoods, PPE (gloves, lab coats), and biomonitoring for lab personnel.

- Synthetic Reproducibility : Variations in cyclopentylidene intermediate purity (e.g., vs. 15) may arise from differing condensation conditions. Standardize reaction parameters and characterize intermediates rigorously.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。